In Vivo Chemosensitization Efficacy in Murine Sarcoma 180 Ascites Model: Survival Extension vs. PMB-Decaprenylamine and Decaprenoic Acid
In a direct comparative in vivo study using male ICR mice bearing ascites sarcoma 180 (S180), decaprenylamine hydrochloride combined with bleomycin A2 (BLM) significantly extended survival compared to BLM alone. In this head-to-head assessment with other synthetic isoprenoids, the combination of decaprenylamine hydrochloride plus BLM achieved a T/C value (mean survival time of treated mice / mean survival time of controls) of 294%, corresponding to a 2.4-fold increase in lifespan over the effect of BLM alone [1]. This performance was intermediate between N-(PMB)-decaprenylamine hydrochloride plus BLM (T/C 357%; 2.3-fold increase) and decaprenoic acid plus BLM (T/C 279%; 1.8-fold increase) [1].
| Evidence Dimension | In vivo chemosensitization efficacy (survival extension) |
|---|---|
| Target Compound Data | T/C = 294% (2.4-fold lifespan increase vs. BLM alone) |
| Comparator Or Baseline | N-(PMB)-decaprenylamine·HCl plus BLM: T/C = 357% (2.3-fold increase); Decaprenoic acid plus BLM: T/C = 279% (1.8-fold increase); BLM alone: baseline control |
| Quantified Difference | Decaprenylamine·HCl + BLM: 294% T/C; PMB-decaprenylamine·HCl + BLM: 357% T/C; Decaprenoic acid + BLM: 279% T/C |
| Conditions | Male ICR mice, ascites sarcoma 180 (S180), low-dosage schedule, combination with bleomycin A2 |
Why This Matters
This direct comparative quantification establishes that while decaprenylamine hydrochloride is an effective chemosensitizer, its specific potency differs meaningfully from closely related analogs, enabling researchers to select the compound with the most appropriate activity profile for their experimental system.
- [1] Yamaguchi, T., Ikezaki, K., Kishiye, T., Tahara, Y., Koyama, H., Takahasi, T., Fukawa, H., Komiyama, S., Akiyama, S., & Kuwano, M. (1984). Potentiation of anticancer agents by new synthetic isoprenoids. II. Inhibition of the growth of transplantable murine tumors. Journal of the National Cancer Institute, 73(4), 903-907. View Source
